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2-Ethylbutyl acrylate - 3953-10-4

2-Ethylbutyl acrylate

Catalog Number: EVT-367470
CAS Number: 3953-10-4
Molecular Formula: C9H16O2
CH2=CHCOOCH2CH(CH2CH3)2

C9H16O2
Molecular Weight: 156.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Ethylbutyl acrylate is an organic compound belonging to the family of acrylates, which are esters of acrylic acid. This compound is characterized by its unique structure that contributes to its properties and applications. It is primarily used in the production of polymers and copolymers, which find applications in various industries such as coatings, adhesives, and sealants.

Source

2-Ethylbutyl acrylate can be synthesized from acrylic acid and 2-ethylbutanol through esterification reactions. The availability of raw materials like acrylic acid and alcohols makes it feasible to produce this compound on a commercial scale.

Classification

2-Ethylbutyl acrylate is classified as an ester, specifically an acrylate ester. It is categorized under the following chemical classifications:

  • Functional Group: Ester
  • Chemical Family: Acrylates
  • IUPAC Name: 2-ethylbutyl 2-propenoate
Synthesis Analysis

Methods

The synthesis of 2-Ethylbutyl acrylate typically involves the following methods:

  1. Esterification Reaction:
    • Reactants: Acrylic acid and 2-ethylbutanol.
    • Catalyst: Acid catalyst (e.g., sulfuric acid) may be used to enhance the reaction rate.
    • Conditions: The reaction is usually conducted under reflux conditions to facilitate the formation of the ester bond.
  2. Transesterification:
    • This method can also be employed where a different acrylate ester is reacted with 2-ethylbutanol in the presence of a catalyst.

Technical Details

The reaction mechanism involves nucleophilic attack by the alcohol on the carbonyl carbon of acrylic acid, leading to the formation of an intermediate tetrahedral structure, which subsequently collapses to release water and form the ester.

Molecular Structure Analysis

Data

  • Molecular Formula: C₈H₁₄O₂
  • Molecular Weight: 142.19 g/mol
  • Boiling Point: Approximately 175 °C
  • Density: Approximately 0.87 g/cm³ at 20 °C
Chemical Reactions Analysis

Reactions

  1. Polymerization:
    • 2-Ethylbutyl acrylate can undergo free radical polymerization to form poly(2-ethylbutyl acrylate), which exhibits excellent elasticity and adhesion properties.
  2. Cross-Linking Reactions:
    • When combined with other monomers (e.g., methacrylic acid), it can form cross-linked networks that enhance mechanical strength and thermal stability.

Technical Details

The polymerization process typically requires initiators such as azobisisobutyronitrile or benzoyl peroxide, which generate free radicals to initiate the chain reaction.

Mechanism of Action

Process

The mechanism of action for the polymerization of 2-Ethylbutyl acrylate involves several steps:

  1. Initiation: Free radicals are generated from an initiator.
  2. Propagation: The free radical reacts with a monomer molecule, forming a new radical that can react with additional monomer units.
  3. Termination: The growth of the polymer chain stops when two radicals combine or when a radical reacts with a terminating agent.

Data

The activation energy for the polymerization process typically ranges from 50 to 70 kJ/mol, depending on the specific conditions and initiators used.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic acrid odor
  • Solubility: Soluble in organic solvents such as ethanol and acetone; insoluble in water.

Chemical Properties

  • Reactivity: Reacts with strong oxidizing agents and can polymerize rapidly under heat or light.
  • Stability: Stable under normal conditions but sensitive to moisture and light, which may initiate polymerization.
Applications

Scientific Uses:

  1. Adhesives and Sealants: Due to its excellent adhesion properties, 2-Ethylbutyl acrylate is widely used in formulating adhesives for various substrates.
  2. Coatings: It serves as a key component in producing coatings that require flexibility and durability, such as automotive finishes and protective coatings.
  3. Textile Industry: Used in textile treatments to enhance water repellency and durability.
  4. Medical Applications: It has potential uses in biomedical applications due to its biocompatibility when polymerized into hydrogels.
Synthesis Methodologies and Reaction Mechanisms

Esterification Pathways: Catalytic Optimization and Kinetic Modeling

The industrial synthesis of 2-ethylhexyl acrylate (2-EHA) primarily relies on the acid-catalyzed esterification of acrylic acid (AA) with 2-ethylhexanol (2-EH). Conventional homogeneous catalysts like sulfuric acid (H₂SO₄) necessitate complex purification due to sulfate ester byproducts (e.g., 2-ethylhexyl sulfate), which hydrolyze to regenerate alcohol and acidify the mixture. To mitigate this, hydrolysis and neutralization are employed: After esterification, the reaction mixture undergoes hydrolysis at 90–100°C, converting sulfates back to alcohols. Subsequent neutralization with NaOH and phase separation removes inorganic salts (e.g., Na₂SO₄) via decantation [5].

Recent advances focus on Lewis acid catalysts to avoid corrosion and byproduct formation. Zinc perchlorate [Zn(ClO₄)₂] achieves 99% yield in 4 hours at 150–170°C by facilitating water removal through selective distillation. Kinetic studies reveal that activity-based pseudo-homogeneous models accurately describe the reaction, accounting for the bifunctional role of catalysts in activating carbonyl groups and stabilizing intermediates [3]. Heterogeneous alternatives like Amberlyst 70 (a macroreticular resin) enable continuous processes, with kinetic modeling indicating optimal operation at 71% acrylic acid conversion to balance reactor size and recycle load [9].

Table 1: Comparative Performance of Esterification Catalysts for 2-EHA Synthesis

CatalystReaction Temp (°C)Time (h)Yield (%)Key Advantages/Challenges
H₂SO₄ (Homogeneous)90–1003–485–90High activity; forms sulfate esters
Zn(ClO₄)₂150–170499Minimal byproducts; requires high temp
Amberlyst 7090–1106–895Recyclable; slower kinetics

Transesterification Techniques: Selectivity and Yield Enhancement

Transesterification of lower acrylates (e.g., methyl or ethyl acrylate) with 2-ethylhexanol offers a bypass route to 2-EHA, circumventing acrylic acid handling challenges. Titanium-based catalysts like titanium ethoxide [Ti(OCH₂CH₃)₄] are industry standards due to their high electrophilicity, which promotes nucleophilic attack by the alcohol. However, leaching remains a concern. In a patented process, Ti(OCH₂CH₃)₄ achieves 85–90% yield at 120°C using a 1.5:1 molar ratio of 2-ethylhexanol to ethyl acrylate, coupled with vacuum distillation to remove methanol [4].

Solid base catalysts provide a leaching-resistant alternative. CsF/α-Al₂O₃ exhibits high selectivity (>95%) for transesterification over Michael addition byproducts (e.g., alkyl ether esters). This selectivity arises from moderate basic sites that favor nucleophilic substitution without facilitating acrylate dimerization. In contrast, strong bases like CaO/Al₂O₃ accelerate Michael additions, reducing yields by 15–20% [7]. Key operational parameters include:

  • Stoichiometric balance: Alcohol-to-acrylate ratios >1.2 shift equilibrium.
  • Inhibitor synergy: Phenothiazine (0.1–0.5 wt%) suppresses radical polymerization during distillation [4].

Table 2: Transesterification Catalysts and Selectivity Outcomes

CatalystSelectivity (%)Byproducts FormedConditions
Ti(OCH₂CH₃)₄85–90Acrylic dimers120°C, 6 h, vacuum distillation
CsF/α-Al₂O₃>95Negligible80°C, 10 h, solvent-free
KF/α-Al₂O₃80–852-Ethylhexyl ether80°C, 10 h, solvent-free

Industrial-Scale Production: Challenges in Process Intensification

Scaling 2-EHA synthesis necessitates addressing equilibrium limitations, energy use, and catalyst stability. Reactive distillation (RD) integrates reaction and separation in one unit, removing water continuously to drive esterification. Amberlyst 70-packed RD columns achieve 99.5% purity at 20,000 t/y capacity with 15 theoretical trays, reducing steam consumption by 30% compared to batch reactors [9]. However, polymer fouling in trays remains a operational hurdle.

Reactive extraction intensifies processes using solvents like deep eutectic solvents (DES). For example, DES [Im:2PTSA] (imidazole and p-toluenesulfonamide) acts as both catalyst and extractant. Its non-polar phase isolates 2-EHA, shifting equilibrium and achieving 95% conversion at 100°C. DES recyclability (>5 cycles without deactivation) lowers waste intensity [8].

Major industrial challenges include:

  • Corrosion management: Homogeneous acids require expensive alloy reactors.
  • Catalyst recycling: Heterogeneous catalysts (e.g., Amberlyst 70) degrade upon repeated exposure to high-temperature aqueous phases, necessitating frequent replacement [5] [9].

Table 3: Industrial Process Technologies for 2-EHA Manufacturing

Process TypeCapacity (t/y)Purity (%)Key Challenges
Batch Reactor5,000–15,00098.5Sulfate ester formation; high energy use
Reactive Distillation20,00099.5Polymer fouling; catalyst stability
Reactive ExtractionPilot scale99.0Solvent recovery costs

Inhibitor Systems for Polymerization Suppression During Synthesis

Acrylates readily undergo radical polymerization during synthesis, necessitating inhibitors. Phenothiazine (PTZ) and hydroquinone (HQ) are widely used in esterification and transesterification. PTZ (0.05–0.2 wt%) effectively scavenges peroxides in 2-EH feedstocks, while HQ (50–500 ppm) quenches free radicals during distillation [5] [7].

In transesterification, molecular oxygen synergizes with inhibitors, forming peroxy radicals that deactivate polymerization initiators. However, oxygen must be carefully dosed to avoid acrylate oxidation. Modern systems employ dual-inhibitor cocktails (e.g., PTZ + 4-hydroxy-TEMPO), reducing inhibitor load by 40% while maintaining >98% monomer stability at 120°C [4].

Emerging techniques like initiated chemical vapor deposition (iCVD) bypass solvent-mediated polymerization. By vaporizing 2-ethylhexyl acrylate and polymerizing it on cooled substrates, iCVD eliminates solution-phase side reactions. Residual inhibitors (<100 ppm) in monomer feeds still prevent premature polymerization in the vapor phase [10].

Table 4: Inhibitor Efficacy in 2-EHA Synthesis Processes

Inhibitor SystemConcentrationTemp Tolerance (°C)Polymerization Suppression (%)
Phenothiazine (PTZ)0.1–0.2 wt%130>95
Hydroquinone (HQ)50–200 ppm11090–95
PTZ + 4-Hydroxy-TEMPO0.05 wt% + 50 ppm150>98

Compound Nomenclature

Properties

CAS Number

3953-10-4

Product Name

2-Ethylbutyl acrylate

IUPAC Name

2-ethylbutyl prop-2-enoate

Molecular Formula

C9H16O2
CH2=CHCOOCH2CH(CH2CH3)2

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-4-8(5-2)7-11-9(10)6-3/h6,8H,3-5,7H2,1-2H3

InChI Key

JGRXEBOFWPLEAV-UHFFFAOYSA-N

SMILES

CCC(CC)COC(=O)C=C

Solubility

INSOL IN WATER
Solubility in water: none

Canonical SMILES

CCC(CC)COC(=O)C=C

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